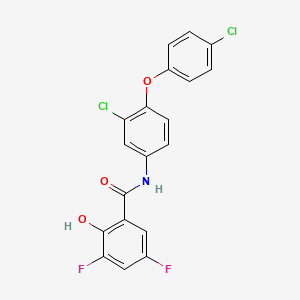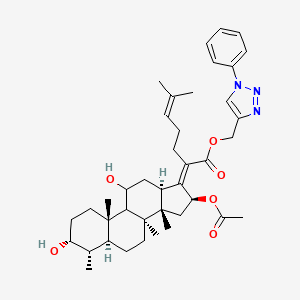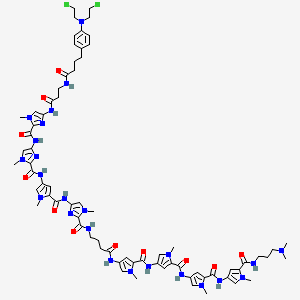
Runx-IN-2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Runx-IN-2 is a compound known for its ability to inhibit the binding of RUNX proteins to their target sites. RUNX proteins are transcription factors that play crucial roles in various biological processes, including development, differentiation, and cancer progression. This compound has shown potential in inducing p53-dependent apoptosis and inhibiting cancer cell growth .
Vorbereitungsmethoden
The synthesis of Runx-IN-2 involves covalent attachment to RUNX-binding sequences. The specific synthetic routes and reaction conditions for this compound are not widely documented in public literature. it is known that the compound is designed to covalently bind to RUNX-binding sequences, thereby preventing RUNX proteins from associating with their targets .
Analyse Chemischer Reaktionen
Runx-IN-2 primarily undergoes covalent binding reactions with RUNX-binding sequences. This covalent attachment is crucial for its inhibitory function. The compound does not undergo typical chemical reactions like oxidation, reduction, or substitution. Instead, its primary mode of action is through covalent bonding, which is essential for its biological activity .
Wissenschaftliche Forschungsanwendungen
Runx-IN-2 has significant applications in scientific research, particularly in the fields of cancer biology and molecular biology. It is used to study the role of RUNX proteins in cancer progression and to explore potential therapeutic strategies for targeting RUNX proteins in cancer treatment. The compound has been shown to inhibit tumor growth in PANC-1 xenograft mice, making it a valuable tool for preclinical cancer research .
Wirkmechanismus
Runx-IN-2 exerts its effects by covalently binding to RUNX-binding sequences, thereby inhibiting the binding of RUNX proteins to their target sites. This inhibition disrupts the transcriptional activity of RUNX proteins, leading to the induction of p53-dependent apoptosis and inhibition of cancer cell growth. The compound’s ability to induce apoptosis and inhibit cell proliferation makes it a promising candidate for cancer therapy .
Vergleich Mit ähnlichen Verbindungen
Runx-IN-2 is unique in its high specificity for RUNX-binding sequences and its ability to covalently bind to these sequences. Similar compounds that target RUNX proteins include other RUNX inhibitors, but this compound stands out due to its covalent binding mechanism and its effectiveness in inducing p53-dependent apoptosis. Other similar compounds may include non-covalent inhibitors of RUNX proteins, but they may not exhibit the same level of specificity and efficacy as this compound .
Conclusion
This compound is a valuable compound in the field of cancer research, offering a unique mechanism of action through covalent binding to RUNX-binding sequences. Its ability to induce apoptosis and inhibit cancer cell growth makes it a promising candidate for further research and potential therapeutic applications. The compound’s specificity and effectiveness set it apart from other RUNX inhibitors, highlighting its potential in cancer therapy.
Eigenschaften
Molekularformel |
C71H88Cl2N24O11 |
|---|---|
Molekulargewicht |
1524.5 g/mol |
IUPAC-Name |
4-[3-[4-[4-[bis(2-chloroethyl)amino]phenyl]butanoylamino]propanoylamino]-N-[2-[[5-[[2-[[4-[[5-[[5-[[5-[[5-[3-(dimethylamino)propylcarbamoyl]-1-methylpyrrol-3-yl]carbamoyl]-1-methylpyrrol-3-yl]carbamoyl]-1-methylpyrrol-3-yl]carbamoyl]-1-methylpyrrol-3-yl]amino]-4-oxobutyl]carbamoyl]-1-methylimidazol-4-yl]carbamoyl]-1-methylpyrrol-3-yl]carbamoyl]-1-methylimidazol-4-yl]-1-methylimidazole-2-carboxamide |
InChI |
InChI=1S/C71H88Cl2N24O11/c1-88(2)27-13-25-75-64(101)50-31-45(36-89(50)3)78-66(103)52-33-47(38-91(52)5)80-67(104)53-32-46(37-92(53)6)79-65(102)51-30-44(35-90(51)4)77-59(99)16-12-24-76-69(106)61-84-56(41-94(61)8)86-68(105)54-34-48(39-93(54)7)81-70(107)62-85-57(42-96(62)10)87-71(108)63-83-55(40-95(63)9)82-60(100)21-26-74-58(98)15-11-14-43-17-19-49(20-18-43)97(28-22-72)29-23-73/h17-20,30-42H,11-16,21-29H2,1-10H3,(H,74,98)(H,75,101)(H,76,106)(H,77,99)(H,78,103)(H,79,102)(H,80,104)(H,81,107)(H,82,100)(H,86,105)(H,87,108) |
InChI-Schlüssel |
IKMNEBAFEOMDRC-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=C(C=C1C(=O)NC2=CN(C(=C2)C(=O)NC3=CN(C(=C3)C(=O)NC4=CN(C(=C4)C(=O)NCCCN(C)C)C)C)C)NC(=O)CCCNC(=O)C5=NC(=CN5C)NC(=O)C6=CC(=CN6C)NC(=O)C7=NC(=CN7C)NC(=O)C8=NC(=CN8C)NC(=O)CCNC(=O)CCCC9=CC=C(C=C9)N(CCCl)CCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


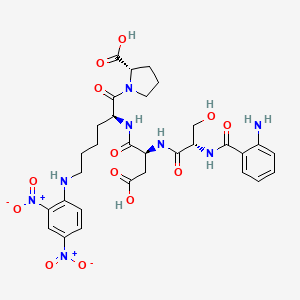
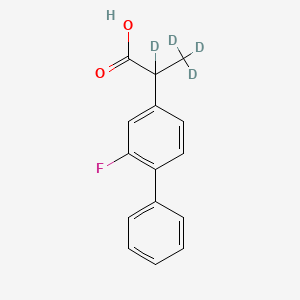
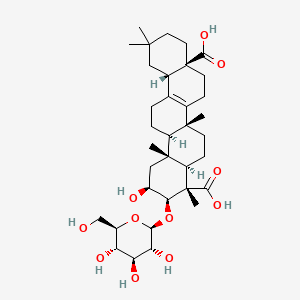

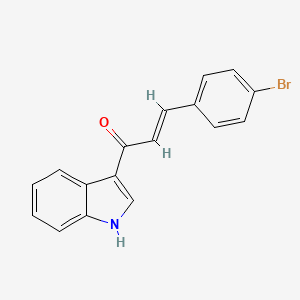
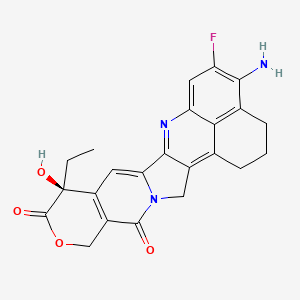
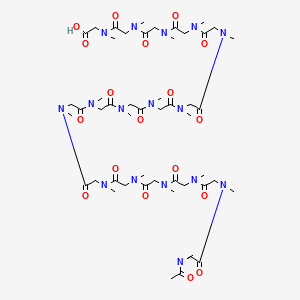

![3-[4-[4-[4-[2-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]oxy]acetyl]piperazin-1-yl]piperidin-1-yl]-3-methoxyanilino]-6-ethyl-5-(oxan-4-ylamino)pyrazine-2-carboxamide](/img/structure/B12379227.png)

![3-[7-[4-[4-[1-[4-[[5-chloro-4-(2-dimethylphosphorylanilino)pyrimidin-2-yl]amino]-3-methoxyphenyl]piperidin-4-yl]piperazin-1-yl]but-1-ynyl]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B12379236.png)
